molecular formula C17H12N2O2S2 B2969216 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 2379952-69-7

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No. B2969216
CAS RN: 2379952-69-7
M. Wt: 340.42
InChI Key: ZMYJOIJXQWQSKI-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide, also known as FTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FTBC is a benzothiazole derivative that exhibits promising therapeutic effects, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide also exhibits antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. In addition, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide in lab experiments is its potent therapeutic activity. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been shown to exhibit significant activity against cancer cells, bacteria, and fungi, making it a versatile compound for a range of applications. However, one limitation of using N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide in lab experiments is its potential toxicity. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new derivatives of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide with improved therapeutic activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide, which may provide insights into its therapeutic potential. Additionally, the potential use of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide in combination with other drugs for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a multistep process that involves the reaction of 2-aminothiophenol with 2-chloro-4-(furan-2-ylmethyl)benzoic acid in the presence of a base to yield the intermediate product. The intermediate product is then subjected to a cyclization reaction with ammonium thiocyanate to produce the final product, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide. The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has also been found to possess potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-3-4-14-16(7-11)23-10-19-14)18-8-13-6-12(9-22-13)15-2-1-5-21-15/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJOIJXQWQSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide

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